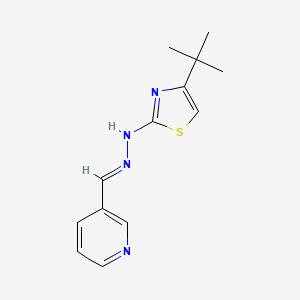

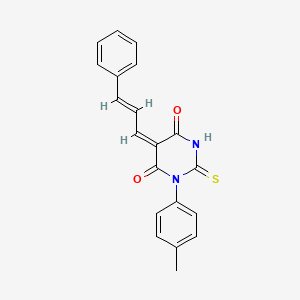

nicotinaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone

Overview

Description

Nicotinaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone is a compound that contains a thiazole ring . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have similar chemical and physical properties to pyridine and pyrimidine .

Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .

Molecular Structure Analysis

Thiazoles have resonating structures, some of which involve the d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular weight of a related compound, Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate, is 221.25 .

Mechanism of Action

Safety and Hazards

Safety and hazards of thiazole derivatives can vary. For example, tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard . Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate is classified as Acute Tox. 3 Oral 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . They are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . Therefore, they are likely to continue to be a focus of research in the future.

properties

IUPAC Name |

4-tert-butyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-13(2,3)11-9-18-12(16-11)17-15-8-10-5-4-6-14-7-10/h4-9H,1-3H3,(H,16,17)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLNHRCBFMOQRX-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NN=CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CSC(=N1)N/N=C/C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({3-[5-(2-nitrophenyl)-2-furyl]acryloyl}amino)phenyl]benzamide](/img/structure/B3906011.png)

![N'-[(4-methyl-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3906030.png)

![2-(2,4-dichlorophenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B3906031.png)

![3-ethyl-1-[(2-methylphenoxy)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3906038.png)

![3-[5-(3-bromophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3906066.png)

![2-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3906071.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide](/img/structure/B3906084.png)

![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3906096.png)